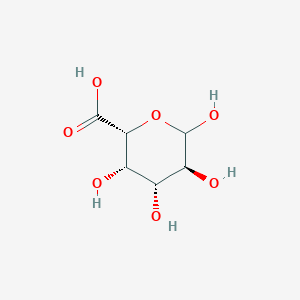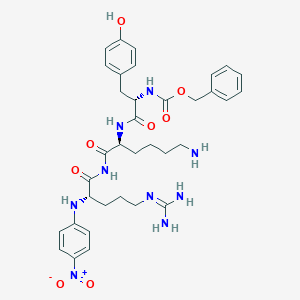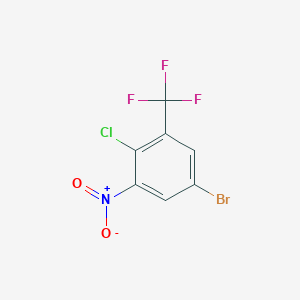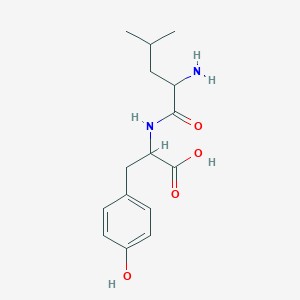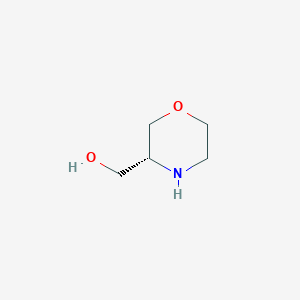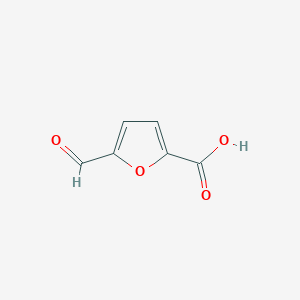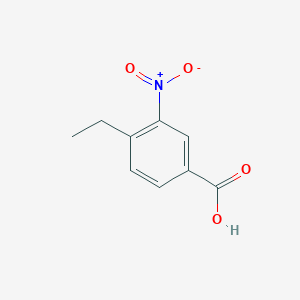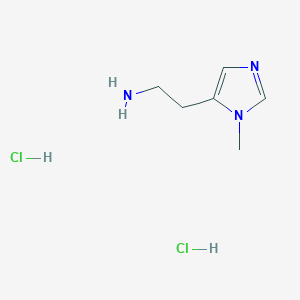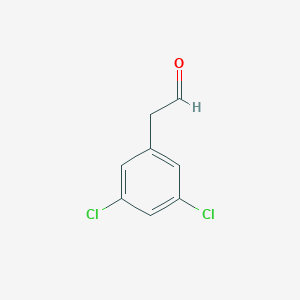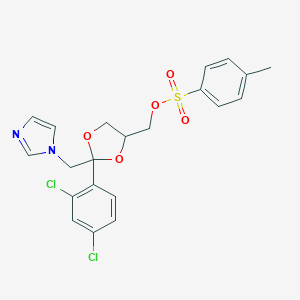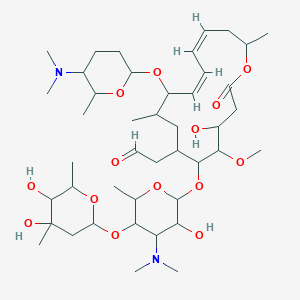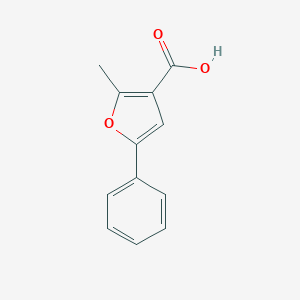
2-Methyl-5-phenylfuran-3-carboxylic acid
Vue d'ensemble
Description
Jedi1, également connu sous son nom de l'Union internationale de chimie pure et appliquée (UICPA) acide 2-méthyl-5-phénylfuran-3-carboxylique , est un composé chimique qui agit comme un agoniste du canal ionique mécanosensible PIEZO1. Ce composé est principalement utilisé dans la recherche liée à la perception du toucher et à la mécanotransduction .
Applications De Recherche Scientifique
Jedi1 is extensively used in scientific research, particularly in the following areas:
Chemistry: As a model compound for studying furan derivatives and their reactivity.
Biology: Investigating the role of mechanosensitive ion channels in cellular processes.
Medicine: Exploring potential therapeutic applications related to mechanotransduction pathways.
Industry: Limited use in industrial applications, primarily focused on research and development.
Safety and Hazards
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de Jedi1 implique la formation du cycle furane suivie de l'introduction des groupes phényle et acide carboxylique. Les voies de synthèse spécifiques et les conditions réactionnelles ne sont pas largement documentées dans la littérature publique. Les méthodes générales de synthèse des dérivés du furane impliquent généralement la cyclisation de précurseurs appropriés en conditions acides ou basiques.
Méthodes de production industrielle
Les méthodes de production industrielle de Jedi1 ne sont pas bien documentées. Compte tenu de son utilisation spécialisée dans la recherche, il est probable qu'il est produit en petites quantités à l'aide de techniques de synthèse à l'échelle du laboratoire plutôt que de procédés industriels à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
Jedi1 subit divers types de réactions chimiques, notamment :
Oxydation : Le cycle furane peut être oxydé dans des conditions spécifiques pour former les furanones correspondantes.
Réduction : Le groupe acide carboxylique peut être réduit en alcool ou encore en alcane.
Substitution : Le groupe phényle peut subir des réactions de substitution aromatique électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution aromatique électrophile utilisent généralement des réactifs tels que les halogènes, les agents nitrants ou les agents sulfonants.
Produits principaux
Oxydation : Formation de furanones.
Réduction : Formation d'alcools ou d'alcanes.
Substitution : Formation de dérivés phényliques substitués.
Applications de la recherche scientifique
Jedi1 est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :
Chimie : En tant que composé modèle pour étudier les dérivés du furane et leur réactivité.
Biologie : Enquête sur le rôle des canaux ioniques mécanosensibles dans les processus cellulaires.
Médecine : Exploration d'applications thérapeutiques potentielles liées aux voies de mécanotransduction.
Industrie : Utilisation limitée dans les applications industrielles, principalement axée sur la recherche et le développement.
Mécanisme d'action
Jedi1 exerce ses effets en agissant comme un agoniste du canal ionique mécanosensible PIEZO1. Il se lie au côté extracellulaire de la structure périphérique en forme de lame de PIEZO1, ce qui entraîne une activation allostérique à longue portée. Cette activation entraîne l'ouverture du canal ionique, permettant aux ions de circuler et d'initier les voies de signalisation en aval .
Mécanisme D'action
Jedi1 exerts its effects by acting as an agonist for the mechanosensitive ion channel PIEZO1. It binds to the extracellular side of the peripheral blade-like structure of PIEZO1, leading to long-range allosteric gating. This activation results in the opening of the ion channel, allowing ions to flow through and initiate downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
Yoda1 : Un autre agoniste de PIEZO1, mais il se lie à un site différent de celui de Jedi1.
Jedi2 : Chimiquement similaire à Jedi1 et active également PIEZO1 par un mécanisme similaire.
Unicité
Jedi1 est unique en son genre par son site de liaison spécifique et son mécanisme d'action sur PIEZO1. Contrairement à Yoda1, qui agit comme une cale moléculaire, Jedi1 active PIEZO1 par le côté extracellulaire de sa structure périphérique en forme de lame .
Propriétés
IUPAC Name |
2-methyl-5-phenylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-8-10(12(13)14)7-11(15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMNACSEESRUAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353051 | |
| Record name | 2-Methyl-5-phenyl-3-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108124-17-0 | |
| Record name | 2-Methyl-5-phenyl-3-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-5-phenylfuran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the sublimation enthalpy of 2-Methyl-5-phenylfuran-3-carboxylic acid?
A1: Understanding the sublimation enthalpy is crucial for various aspects of working with this compound. [, ] This value helps determine the energy required to transition the compound from a solid to a gaseous state, impacting synthesis processes and influencing the interpretation of thermodynamic data. Two methods were used to determine the sublimation enthalpy: the group contribution method developed by Chickos and Acree and the method of constant changes in heat capacity. [] These methods yielded values of 133.4 ± 8.0 kJ/mol and 131.8 ± 7.6 kJ/mol, respectively. [] The close agreement between these values increases confidence in the accuracy of the measurements.
Q2: How can I predict the formation enthalpy of similar aryl furan compounds?
A2: The research explores the application of computational methods for estimating thermodynamic properties. [] The additive Benson scheme, supplemented with new fragments derived from this study, enables the calculation of formation enthalpies for similar aryl furans in the gaseous state. [] Furthermore, the study analyzes the suitability of the Joback method for predicting the formation enthalpies of these compounds. [] These findings offer valuable tools for researchers exploring the thermodynamic properties of structurally related compounds.
Q3: What experimental techniques were used to determine the thermodynamic properties of this compound?
A3: Researchers employed experimental techniques to determine essential thermodynamic properties. [] The temperature dependence of the saturated vapor pressure was meticulously measured, providing valuable insights into the compound's volatility. [] Additionally, combustion energy was determined experimentally, allowing for the calculation of combustion and formation enthalpies in the condensed state. [] These experimental approaches provide a robust foundation for understanding the compound's thermodynamic behavior.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


